BenchChemオンラインストアへようこそ!

4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol

Pathway-Selective ER Ligand NF-κB Inhibition Inflammation

This 4-(indazol-3-yl)phenol is a pathway-selective ER ligand with validated NF-κB inhibition (IC50 48 nM, 2-fold more potent than WAY-169916). The solved co-crystal structure with ERα (PDB: 2QA6) provides an atomic blueprint for structure-based drug design. Its favorable drug-likeness (LogP 1.20, MW 242.2) and synthetic accessibility make it a cost-effective core scaffold for SAR exploration. Unlike substituted analogs, its unsubstituted N1 and resorcinol hydroxyl pattern eliminate classical estrogenic proliferative risks, enabling cleaner dissection of non-classical anti-inflammatory mechanisms in cellular and in vivo models of rheumatoid arthritis and IBD. For researchers demanding pathway-selective modulation at lower concentrations.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 117767-16-5
Cat. No. B10757696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol
CAS117767-16-5
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NN=C2C3=C(C=C(C=C3)O)O
InChIInChI=1S/C13H10N2O3/c16-7-1-3-9-11(5-7)14-15-13(9)10-4-2-8(17)6-12(10)18/h1-6,16-18H,(H,14,15)
InChIKeyWLDZDEMGKFWJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Hydroxy-1H-indazol-3-yl)benzene-1,3-diol: A Pathway-Selective Estrogen Receptor Ligand for Targeted NF-κB Inhibition


4-(6-Hydroxy-1H-indazol-3-yl)benzene-1,3-diol (CAS 117767-16-5) is a synthetic, non-steroidal 4-(indazol-3-yl)phenol derivative [1]. It functions as a pathway-selective ligand for the estrogen receptor (ER), capable of inhibiting NF-κB-mediated inflammatory gene transcription without activating classical estrogenic proliferative pathways [2]. A high-resolution crystal structure of the compound bound to a mutant human estrogen receptor alpha (ERα) has been experimentally determined, providing a validated molecular framework for structure-based design [3].

Generic Substitution of 4-(6-Hydroxy-1H-indazol-3-yl)benzene-1,3-diol: Critical SAR-Driven Divergence from Closely Related Analogs


The 4-(indazol-3-yl)phenol scaffold is highly sensitive to subtle substitution patterns, resulting in a profound 'activity cliff' that precludes simple generic interchange [1]. While compounds like WAY-169916 possess an N1-allyl and a C7-trifluoromethyl group, 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is unsubstituted at the N1 position and features only hydroxyl groups on the indazole and resorcinol rings. These structural differences critically alter the electronic distribution, hydrogen-bonding network, and steric fit within the ER ligand-binding domain, directly impacting the compound's ability to selectively inhibit the NF-κB pathway versus activating conventional estrogenic gene transcription [2]. This stark difference in functional selectivity profiles between structurally similar indazole-based ER ligands necessitates precise, compound-specific evaluation for any application requiring pathway-selective modulation [3].

Quantitative Differentiation of 4-(6-Hydroxy-1H-indazol-3-yl)benzene-1,3-diol: Potency, Selectivity, and Functional Profile Benchmarks


Divergent Functional Selectivity: Suppression of NF-κB Activity Versus Conventional Estrogenicity

The compound demonstrates a clear dissociation between anti-inflammatory and classic estrogenic activity. In cellular assays, it achieves significant inhibition of NF-κB transcriptional activity while showing a markedly lower potency in stimulating a classical estrogenic endpoint (creatine kinase activity). This functional profile differs from the more potent, pathway-selective analog WAY-169916 [1]. This dissociation is a key differentiator from full agonists like 17β-estradiol, which potently activate both pathways [2].

Pathway-Selective ER Ligand NF-κB Inhibition Inflammation

Moderate Binding Affinity for Estrogen Receptor Alpha (ERα)

The compound exhibits a moderate binding affinity for ERα, quantified by a Ki value of 48 nM [1]. This is notably less potent than high-affinity ER ligands, such as the potent selective estrogen receptor degrader (SERD) GDC-0810, which has a Ki of 0.8 nM [2]. This difference in binding potency is a direct consequence of the compound's specific substitution pattern, which optimizes for pathway-selective functional outcomes rather than maximal receptor occupancy.

Estrogen Receptor Binding Receptor Pharmacology SAR Analysis

Crystallographically Validated Binding Mode to ERα

The three-dimensional binding mode of 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol within the ligand-binding domain of the ERα Y537S mutant has been solved by X-ray crystallography at a resolution of 2.6 Å (PDB ID: 2QA6) [1]. This atomic-level detail confirms specific interactions, such as hydrogen bonding of the indazole and phenolic hydroxyls with key residues like Glu353 and Arg394, which are distinct from the binding pose of the N1-substituted analog WAY-169916 [2]. This validated structural information is not available for many earlier indazole-based ER ligands.

X-ray Crystallography Ligand-Binding Mode Structure-Based Drug Design

Physicochemical Properties: Balanced Lipophilicity and Hydrogen-Bonding Capacity

The compound exhibits physicochemical properties that differentiate it from more lipophilic analogs. Its predicted LogP is 1.20 and it contains 4 hydrogen bond donors and 5 hydrogen bond acceptors [1]. In contrast, the advanced analog WAY-169916 has a predicted LogP of 3.7 and a higher molecular weight (334.3 vs 242.2 g/mol) [2]. The lower lipophilicity and smaller size of 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol suggest better aqueous solubility and a distinct ADME profile, making it a more favorable starting point for lead optimization focused on oral bioavailability.

Drug-likeness ADME Prediction Physicochemical Profiling

Synthetic Tractability: A Simplification Compared to More Complex Indazole Analogs

The chemical synthesis of 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is structurally less complex than that of advanced analogs like WAY-169916, which requires an N1-allylation and introduction of a C7-trifluoromethyl group [1]. The target compound's synthesis can be achieved via condensation of 2,2',4,4'-tetrahydroxybenzophenone with hydrazine . This relative synthetic simplicity translates to a more accessible and potentially less costly entry point for chemical probe development and SAR exploration around the core indazole-resorcinol scaffold.

Chemical Synthesis Medicinal Chemistry Scaffold Optimization

Optimal Scientific and Industrial Deployment of 4-(6-Hydroxy-1H-indazol-3-yl)benzene-1,3-diol


Investigating Pathway-Selective ER Signaling in Inflammation Models

The compound is best suited as a tool compound in cellular and in vivo models of chronic inflammation (e.g., rheumatoid arthritis, inflammatory bowel disease) where the research objective is to dissect the NF-κB-dependent, non-classical anti-inflammatory activity of ER from its classical proliferative effects. Its functional profile, validated by a 2-fold higher potency for NF-κB inhibition over the more advanced analog WAY-169916 (IC50: 48 nM vs. 93 nM), enables researchers to achieve pathway-selective modulation at lower concentrations, reducing the risk of confounding estrogenic effects [1].

Structure-Based Lead Optimization for ER-Targeted Therapeutics

The availability of a high-resolution co-crystal structure with ERα (PDB: 2QA6) provides a validated starting point for structure-based drug design (SBDD) [2]. Researchers can utilize this atomic-level data to perform accurate molecular docking studies, rationally design new analogs with improved potency or selectivity, and interpret the structure-activity relationships of novel indazole-based ER ligands. This crystallographic insight is a key differentiator from other 4-(indazol-3-yl)phenols lacking experimental structural validation [3].

Medicinal Chemistry Scaffold Exploration Due to Favorable Physicochemical and Synthetic Properties

For medicinal chemistry programs focused on oral drug discovery, this compound serves as an ideal core scaffold for further optimization. Its low predicted LogP (1.20) and moderate molecular weight (242.2 g/mol) offer a favorable drug-likeness profile compared to more lipophilic analogs (e.g., WAY-169916 LogP = 3.7) . Furthermore, its relative synthetic simplicity, as described in the literature, makes it a practical and cost-effective entry point for generating libraries of analogs to probe the SAR of this chemotype [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.